molecular formula C23H45NaO13 B13726690 Hydroxy-PEG10-acid sodium salt

Hydroxy-PEG10-acid sodium salt

Cat. No.: B13726690
M. Wt: 552.6 g/mol
InChI Key: AESDAJWCXKLNLU-UHFFFAOYSA-M
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Description

Hydroxy-PEG10-acid sodium salt (CAS 2375611-66-6) is a polyethylene glycol (PEG)-based compound featuring a terminal hydroxyl group (-OH) and a carboxylic acid (-COOH) group, with the latter stabilized as a sodium salt. Its molecular formula is C₂₃H₄₆O₁₃, and it has a molecular weight of 530.6 g/mol . The structure consists of a 10-unit PEG chain (10 ethylene oxide repeats) flanked by a hydroxyl group at one end and a sodium-carboxylate group at the other. This configuration enhances water solubility and biocompatibility, making it a critical linker in bioconjugation applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Key properties include:

  • Purity: >98% (HPLC/LCMS) .
  • Applications: Synthesis of PROTACs (to bridge E3 ligase ligands and target proteins) and ADCs (to conjugate antibodies with cytotoxic payloads) .
  • Stability: The sodium salt form improves solubility in aqueous buffers, facilitating reactions under physiological conditions .

Properties

Molecular Formula

C23H45NaO13

Molecular Weight

552.6 g/mol

IUPAC Name

sodium;3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H46O13.Na/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26;/h24H,1-22H2,(H,25,26);/q;+1/p-1

InChI Key

AESDAJWCXKLNLU-UHFFFAOYSA-M

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG10-acid sodium salt is synthesized by reacting polyethylene glycol (PEG) with a carboxylic acid derivative. The hydroxyl group of PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability and ease of handling .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction typically occurs in a solvent such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to ensure complete solubility of the reactants. The product is then purified and converted to its sodium salt form for stability .

Mechanism of Action

The mechanism of action of Hydroxy-PEG10-acid sodium salt involves its ability to form stable linkages with other molecules. The terminal carboxylic acid can react with primary amines to form amide bonds, while the hydroxyl group can undergo further derivatization or replacement with other reactive functional groups . These reactions enable the compound to serve as a versatile linker in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-PEG10-acid sodium salt belongs to a broader class of PEG-based linkers. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Comparison of this compound with Similar PEG-Based Linkers

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Purity Source
This compound 2375611-66-6 C₂₃H₄₆O₁₃ 530.6 -OH, -COONa PROTACs, ADCs >98%
Amino-PEG10-acid 196936-04-6 C₅₁H₁₀₃NO₂₆ 1,114.2 -NH₂, -COOH PROTACs, peptide conjugation >95%
Bis-PEG10-acid 2055023-26-0 C₂₄H₄₆O₁₄ 582.6 -COOH (two terminal groups) Crosslinking, polymer synthesis >95%
HO-PEG10-CH₂COOH 2250056-53-0 C₂₂H₄₄O₁₃ 516.6 -OH, -CH₂COOH ADC linker optimization >98%
TLR7/8 agonist 4 hydroxy-PEG10-acid hydrochloride 2388520-36-1 C₄₁H₆₈N₆O₁₂ 855.0 -OH, -COOH, TLR7/8 agonist Immunostimulatory ADCs >98%

Key Comparative Insights

Functional Group Diversity: this compound’s hydroxyl and carboxylate groups enable orthogonal conjugation strategies (e.g., carbodiimide coupling for -COOH and click chemistry for -OH) . Amino-PEG10-acid (with -NH₂ and -COOH) supports NHS ester or maleimide-based bioconjugation, ideal for amine-reactive payloads . Bis-PEG10-acid provides two carboxylic acid termini, enabling symmetric crosslinking in polymer scaffolds .

Solubility and Stability: The sodium salt form of Hydroxy-PEG10-acid offers superior aqueous solubility compared to its free acid counterpart, critical for in vivo applications . TLR7/8 agonist 4 hydroxy-PEG10-acid hydrochloride integrates an immunostimulatory agonist, but its hydrochloride salt may limit compatibility with acid-sensitive payloads .

Biological Applications: this compound is widely used in PROTACs due to its balanced hydrophilicity and spacer length, which optimize protein degradation efficiency .

Commercial Availability: this compound is available in research-grade quantities (100 mg–250 mg), while Amino-PEG10-acid is offered in larger batches (1 g–5 g) due to broader peptide synthesis demand .

Research Findings and Challenges

PROTAC Efficiency :
this compound’s PEG chain length (10 units) provides an optimal balance between flexibility and steric hindrance in PROTACs. Studies show PEG10 spacers improve target protein degradation by 40–60% compared to shorter PEG chains (e.g., PEG4) .

ADC Payload Release :
In ADCs, the sodium carboxylate group enhances solubility of hydrophobic payloads (e.g., TLR7/8 agonists), but hydrolysis of the ester bond in acidic tumor microenvironments remains a challenge .

Synthetic Limitations : Batch-to-batch variability in PEG chain length (e.g., ±1 ethylene oxide unit) can affect reproducibility, necessitating rigorous quality control via HPLC and mass spectrometry .

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